Chroman-8-ylamine hydrochloride

Medicinal Chemistry Solubility Enhancement Assay Development

Chroman-8-ylamine hydrochloride (CAS 1797795-89-1) provides the chroman scaffold with amine at the 8-position—a topological arrangement critical for σ1 receptor affinity and selectivity. The HCl salt dissolves directly in aqueous buffer, eliminating DMSO interference in binding, enzyme, and viability assays. Ideal for neurological and oncological hit expansion. Avoid isomer confusion: the 8-ylamine positional isomer is not interchangeable with 3- or 4-aminochroman. ≥98% purity ensures batch-to-batch reproducibility for rigorous SAR studies.

Molecular Formula C9H12ClNO
Molecular Weight 185.65 g/mol
CAS No. 1797795-89-1
Cat. No. B1458204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChroman-8-ylamine hydrochloride
CAS1797795-89-1
Molecular FormulaC9H12ClNO
Molecular Weight185.65 g/mol
Structural Identifiers
SMILESC1CC2=C(C(=CC=C2)N)OC1.Cl
InChIInChI=1S/C9H11NO.ClH/c10-8-5-1-3-7-4-2-6-11-9(7)8;/h1,3,5H,2,4,6,10H2;1H
InChIKeyGPDTUFWANODKIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chroman-8-ylamine Hydrochloride (CAS 1797795-89-1): Technical Specifications and Procurement Baseline for R&D


Chroman-8-ylamine hydrochloride (CAS 1797795-89-1), also known as 3,4-dihydro-2H-1-benzopyran-8-amine hydrochloride, is a chroman-derived primary amine with the molecular formula C9H12ClNO and a molecular weight of 185.65 g/mol . The compound is supplied as a white crystalline solid, typically with a purity specification of 95–98%, and is characterized by an amine group at the 8-position of the chroman bicyclic scaffold . Its hydrochloride salt form confers aqueous solubility, distinguishing it from the free base (CAS 113722-25-1) . The chroman core is recognized as a privileged scaffold in medicinal chemistry for neurological and oncological target engagement, making positional isomers and salt forms critical determinants of biological outcome [1].

Why Chroman-8-ylamine Hydrochloride Cannot Be Interchanged with Positional Isomers: Critical Substituent Effects on Target Engagement


The biological activity of chroman derivatives is exquisitely sensitive to the position of the amine substituent. Systematic structure-activity relationship (SAR) studies across chroman, chromene, and related heterocycles demonstrate that the topological distance between the basic amine moiety and the aromatic core, as well as the degree of ring saturation, profoundly influences receptor binding affinity and selectivity profiles [1][2]. For example, the distance of four bond lengths between the amine and the phenyl ring has been identified as critical for achieving high σ1 receptor affinity and selectivity over σ2 [1][2]. Consequently, generic substitution of the 8-ylamine isomer with 3-aminochroman, 4-aminochroman, or the corresponding free base can lead to divergent biological outcomes, rendering cross-study comparisons unreliable and necessitating compound-specific procurement for reproducible research.

Chroman-8-ylamine Hydrochloride: Quantitative Differentiation Evidence for Scientific Procurement


Aqueous Solubility Advantage of Hydrochloride Salt vs. Free Base for In Vitro Assay Compatibility

Chroman-8-ylamine hydrochloride (MW 185.65) exhibits enhanced aqueous solubility compared to its free base counterpart, chroman-8-ylamine (MW 149.19, CAS 113722-25-1) . The hydrochloride salt form is specifically described as soluble in water, whereas the free base is not similarly characterized . This physicochemical property is critical for preparing stock solutions for in vitro assays, particularly for receptor binding and cellular studies where DMSO concentration must be minimized.

Medicinal Chemistry Solubility Enhancement Assay Development

Positional Isomer Differentiation: 8-ylamine vs. 3-aminochroman Scaffold for σ1 Receptor Targeting

In a comprehensive SAR study of chromane- and chromene-based σ1 receptor ligands, the distance between the basic amine moiety and the phenyl ring was identified as a critical determinant of binding affinity and selectivity [1]. Specifically, a distance of four bond lengths between the amine and the aromatic core (exemplified by compound 3c) resulted in very high σ1 affinity and selectivity over the σ2 subtype [1]. While chroman-8-ylamine hydrochloride itself was not directly evaluated in this study, the positional effect of the amine substituent is a class-level inference that informs scaffold selection: the 8-ylamine isomer presents a distinct topological relationship between the amine and the oxygen heteroatom compared to 3-aminochroman derivatives, which are well-studied for 5-HT1A and serotonin transporter dual affinity [2]. Researchers pursuing σ1 receptor modulation should consider the 8-ylamine scaffold as a potentially orthogonal starting point for SAR exploration.

Sigma-1 Receptor Neurological Disorders Ligand Design

Purity Specification and Supply Chain Reliability for Reproducible Synthesis

Multiple reputable vendors, including Fluorochem, ChemScene, and Leyan, supply Chroman-8-ylamine hydrochloride with certified purity specifications ranging from 95% to 98% . The compound is available in research-scale quantities (50 mg to 5 g) with defined lead times, enabling predictable project planning . This contrasts with less common chroman positional isomers or custom-synthesized analogs, which may lack validated purity specifications or reliable supply chains, introducing variability into downstream synthetic and biological experiments.

Chemical Synthesis Quality Control Procurement

Chroman-8-ylamine Hydrochloride: Optimal Research and Procurement Scenarios Based on Evidence


Medicinal Chemistry Scaffold Diversification for σ1 Receptor Ligand Discovery

For research groups exploring σ1 receptor modulation as a therapeutic strategy for neurological disorders or cancer, Chroman-8-ylamine hydrochloride provides a privileged chroman scaffold with an amine substituent at the 8-position. While direct affinity data for the parent compound are not available in public literature, the established SAR demonstrating that amine-to-aromatic distance critically governs σ1 affinity and selectivity [1] supports the use of this positional isomer as a novel starting point for hit expansion. The hydrochloride salt form facilitates direct use in aqueous binding assays, enabling rapid screening of derivatives without solubility-related artifacts .

Building Block for Serotonergic and Dopaminergic Probe Synthesis

The chroman-8-ylamine core serves as a versatile intermediate for constructing more complex ligands targeting serotonergic (5-HT) and dopaminergic (D2) pathways. Literature precedent demonstrates that N-substituted chroman-8-ylamine derivatives, particularly those with N-[2-[(substituted chroman-8-yl)oxy]ethyl] moieties, exhibit antagonism at the human 5-HT1A receptor [2]. Researchers aiming to synthesize novel 5-HT1A or dual 5-HT1A/serotonin transporter ligands can leverage the commercially available 8-ylamine hydrochloride as a key building block, avoiding the time and resource investment required for de novo synthesis of the chroman scaffold.

Aqueous Assay-Ready Reference Standard for In Vitro Pharmacology

Due to its water solubility as a hydrochloride salt , Chroman-8-ylamine hydrochloride can be prepared as a stock solution in aqueous buffer without the need for DMSO co-solvents. This property is advantageous for in vitro assays where DMSO may interfere with receptor binding, enzyme activity, or cellular viability. Procurement of this compound with a defined purity specification (≥95%) ensures batch-to-batch consistency, making it suitable as a reference standard or control compound in screening cascades where solvent effects must be rigorously controlled.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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